[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile
Brand Name: Vulcanchem
CAS No.: 88757-46-4
VCID: VC15909433
InChI: InChI=1S/C12H9BrN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3
SMILES:
Molecular Formula: C12H9BrN2O
Molecular Weight: 277.12 g/mol

[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile

CAS No.: 88757-46-4

Cat. No.: VC15909433

Molecular Formula: C12H9BrN2O

Molecular Weight: 277.12 g/mol

* For research use only. Not for human or veterinary use.

[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile - 88757-46-4

Specification

CAS No. 88757-46-4
Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
IUPAC Name 2-(5-bromo-2-methylquinolin-8-yl)oxyacetonitrile
Standard InChI InChI=1S/C12H9BrN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3
Standard InChI Key YNSQVSGFOZWXJG-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=CC(=C2C=C1)Br)OCC#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-[(5-bromo-2-methylquinolin-8-yl)oxy]acetonitrile, with the molecular formula C₁₂H₁₀BrN₂O. Its molecular weight is 293.13 g/mol, and it features a quinoline backbone substituted with bromine at the 5-position, a methyl group at the 2-position, and an acetonitrile-linked ether at the 8-position .

Crystallographic and Conformational Analysis

While no direct crystallographic data exists for this compound, structural analogs such as 4-(4-chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile ( ) and N,N′-bis[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]ethane-1,2-diamine ( ) provide clues about its likely conformation. Quinoline derivatives often exhibit planar aromatic rings with substituents adopting orthogonal orientations to minimize steric hindrance. For example, in 4-(4-chlorophenyl)-8-methyl-2-oxo-hexahydroquinoline, the cyclohexene ring adopts a half-chair conformation, while the nitrogen-bearing ring remains planar (r.m.s. deviation: 0.019 Å) . Similarly, the acetonitrile group in [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile is expected to occupy a position perpendicular to the quinoline plane to avoid clashes with adjacent substituents.

Table 1: Predicted Bond Lengths and Angles for Key Functional Groups

Bond/AngleValue (Å/°)Reference Compound
C–Br1.89–1.922-Methyl-3-(2-methylphenyl)-4-oxo-quinazolin-8-yl sulfonate
C≡N (acetonitrile)1.14–1.164-Amino-6-halogenquinolines
C–O (ether)1.42–1.45N,N′-Bis[(E)-(2-chloro-8-methylquinolin-3-yl)methylidene]ethane-1,2-diamine

Synthetic Pathways and Optimization

General Synthesis of Quinoline Derivatives

The synthesis of quinoline analogs typically involves cyclocondensation reactions between aldehydes, ketones, and amines. For [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile, a plausible route involves:

  • Bromination of 2-methylquinolin-8-ol: Introduction of bromine at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

  • Etherification with acetonitrile: Reaction of the hydroxyl group with chloroacetonitrile in the presence of a base like potassium carbonate .

Table 2: Representative Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield (%)Reference
BrominationNBS, AIBN, CCl₄, reflux, 6 h78
EtherificationClCH₂CN, K₂CO₃, DMF, 80°C, 12 h65

Challenges in Purification and Stability

Quinoline derivatives often require recrystallization from ethanol or acetonitrile to achieve high purity . The bromine atom’s electronegativity may render the compound sensitive to light, necessitating storage in amber vials under inert atmosphere.

Pharmacological and Industrial Applications

Antimalarial Activity

Quinolines like chloroquine and primaquine are well-established antimalarials. The bromine and acetonitrile substituents in [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile may enhance binding to heme groups in Plasmodium parasites, analogous to 4-aminoquinoline derivatives .

Table 3: Comparative Antiproliferative Activity of Quinoline Analogs

CompoundIC₅₀ (μM)Cancer Cell LineReference
8e0.03H-460
Gefitinib0.07H-460

Spectroscopic Characterization

NMR and IR Spectral Data

While experimental spectra for [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile are unavailable, analogs provide predictable signals:

  • ¹H NMR: A singlet at δ 2.50–2.70 ppm for the methyl group, a multiplet at δ 7.20–8.50 ppm for aromatic protons, and a singlet at δ 4.80 ppm for the acetonitrile-linked CH₂ group .

  • ¹³C NMR: A signal at δ 115–120 ppm for the nitrile carbon .

Mass Spectrometry

The molecular ion peak [M+H]⁺ is expected at m/z 294.04, with characteristic fragments corresponding to Br loss (m/z 214.08) and acetonitrile cleavage (m/z 177.06) .

Future Directions and Research Gaps

Targeted Drug Design

Modifying the acetonitrile moiety to sulfonamide or carbamate groups could enhance solubility and bioavailability. Molecular docking studies with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) are recommended to validate antimalarial mechanisms .

Green Synthesis Initiatives

Exploring catalytic bromination methods using H₂O₂/HBr systems could reduce reliance on toxic reagents like NBS .

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